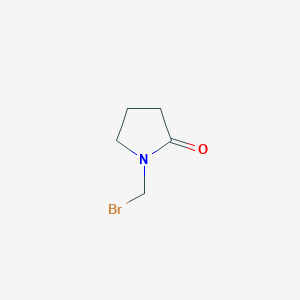

1-(Bromomethyl)pyrrolidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-4-7-3-1-2-5(7)8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZVJRCGFYXEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50533196 | |

| Record name | 1-(Bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50533196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93287-12-8 | |

| Record name | 1-(Bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50533196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromomethyl Pyrrolidin 2 One and Precursor Architectures

Strategies for Direct Bromomethylation of Pyrrolidin-2-one Derivatives

Direct bromomethylation of the pyrrolidin-2-one scaffold is a primary route to obtaining 1-(bromomethyl)pyrrolidin-2-one. This can be achieved through various chemical transformations, primarily involving nucleophilic substitution on hydroxymethyl precursors or direct halogenation of N-methyl analogues.

Nucleophilic Substitution Approaches Utilizing Hydroxymethyl Precursors

A prevalent strategy for the synthesis of this compound involves the conversion of a hydroxymethyl group at the N1 position. This two-step approach begins with the synthesis of N-(hydroxymethyl)pyrrolidin-2-one, which is then subjected to bromination.

The synthesis of the N-(hydroxymethyl)pyrrolidin-2-one precursor can be accomplished through the reaction of 2-pyrrolidone with formaldehyde. This reaction proceeds via an addition of the pyrrolidinone nitrogen to the carbonyl group of the aldehyde.

Once the N-(hydroxymethyl)pyrrolidin-2-one precursor is obtained, it can be converted to this compound via nucleophilic substitution. This transformation is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The hydroxyl group is a poor leaving group, and these reagents convert it into a better leaving group, which is then displaced by a bromide ion.

A variety of 2-(hydroxymethyl)pyrrolidine derivatives have been synthesized for various applications, highlighting the versatility of this scaffold. nih.gov For instance, the synthesis of diaryl ether analogues has been accomplished through a series of reactions including nucleophilic aromatic substitution and nitrile reduction to afford benzaldehyde (B42025) intermediates, which are then used in reductive amination to install the 2-(hydroxymethyl)pyrrolidine head. nih.gov

| Precursor | Reagent | Product | Reference |

| N-(hydroxymethyl)pyrrolidin-2-one | PBr₃ or SOBr₂ | This compound | General Knowledge |

| 4-fluorobenzonitrile and aryl alcohols | Cs₂CO₃, DIBAL-H, reductive amination | Diaryl ether analogues with 2-(hydroxymethyl)pyrrolidine head | nih.gov |

Halogenation Protocols for N-Methyl Pyrrolidin-2-one Analogues

An alternative approach to direct bromomethylation involves the radical halogenation of N-methyl pyrrolidin-2-one analogues. This method leverages the reactivity of the methyl group attached to the nitrogen atom.

N-Bromosuccinimide (NBS) is a commonly employed reagent for allylic and benzylic brominations and can be utilized for the bromination of the N-methyl group of pyrrolidin-2-one. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is typically initiated by light or a radical initiator. The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the N-methyl group, forming a resonance-stabilized radical intermediate. The intermediate radical then reacts with another molecule of NBS or Br₂ (formed in situ) to yield the desired this compound and propagate the radical chain reaction. libretexts.orgyoutube.com

The use of NBS provides a controlled source of bromine, minimizing side reactions that can occur with the use of elemental bromine. masterorganicchemistry.comlibretexts.org

| Substrate | Reagent | Conditions | Product | Reference |

| N-Methyl Pyrrolidin-2-one | N-Bromosuccinimide (NBS) | Light or radical initiator | This compound | masterorganicchemistry.comlibretexts.orgyoutube.com |

Multicomponent Reaction (MCR) Sequences Incorporating Pyrrolidin-2-one and Bromomethyl Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Ugi reaction, a well-known MCR, has been adapted for the synthesis of pyrrolidinone-containing structures.

Diastereoselective Ugi-based Syntheses of Fused Pyrrolidinone Systems

The Ugi four-component reaction (Ugi-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. acs.org This reaction has been ingeniously applied to the synthesis of fused pyrrolidinone systems. By selecting appropriate starting materials, it is possible to construct a pyrrolidinone ring with a bromomethyl substituent or a group that can be readily converted to it.

For example, a diastereoselective synthesis of pyrrolopiperazine-2,6-diones has been achieved through a one-pot Ugi/nucleophilic substitution/N-acylation sequence. acs.orgnih.gov In this approach, 3-bromopropionic acid can be used as the carboxylic acid component, which ultimately leads to the formation of a pyrrolidinone ring. nih.gov The incorporation of a bromomethyl group can be envisioned by using a carboxylic acid component such as 3-bromo-2-(bromomethyl)propionic acid. nih.gov

The diastereoselectivity of the Ugi reaction can be influenced by the use of chiral starting materials or by long-range stereocontrol from existing stereocenters in the reactants. nih.gov For instance, Ugi reactions of 2-substituted dihydrobenzoxazepines have shown good diastereoselectivity, demonstrating the potential for 1,4-asymmetric induction. nih.gov

| Reaction Type | Components | Key Feature | Product | Reference |

| Ugi/Nucleophilic Substitution/N-Acylation | α-aminoesters, 3-bromopropionic acid, phenylglyoxal, cyclohexyl isocyanide | One-pot synthesis of fused systems | Pyrrolopiperazine-2,6-diones | acs.orgnih.gov |

| Ugi Reaction | 2-substituted dihydrobenzoxazepines, carboxylic acids, isocyanides | Long-range diastereoselectivity (1,4-asymmetric induction) | Tetrahydro[f] acs.orgnih.govbenzoxazepines | nih.gov |

Green Chemistry and Sustainable Synthetic Paradigms

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. sruc.ac.uk This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising green alternative to traditional solvent-based synthesis. researchgate.net These reactions are often performed in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding), reducing waste and energy consumption.

While the direct mechanochemical synthesis of this compound has not been explicitly reported, the application of mechanochemistry to pyrrolidinone-containing systems has been demonstrated. For instance, new solvates of the drug Praziquantel have been prepared through mechanochemical screening with 2-pyrrolidone. mdpi.com This demonstrates the feasibility of using mechanochemical methods to manipulate and form structures involving the pyrrolidinone ring.

The development of a mechanochemical route for the synthesis of this compound could involve the grinding of 2-pyrrolidone with a solid bromomethylating agent, potentially with a catalytic amount of a liquid to facilitate the reaction. This approach would align with the principles of green chemistry by reducing solvent use and potentially improving reaction efficiency.

| Technique | Substrates | Outcome | Potential Application | Reference |

| Liquid-Assisted Grinding | Praziquantel, 2-Pyrrolidone | Formation of new solvates | Demonstrates feasibility of mechanochemistry for pyrrolidinone systems | mdpi.com |

Microwave-Assisted N-Alkylation Protocols

The application of microwave irradiation to organic synthesis has been shown to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency, often leading to cleaner products compared to conventional heating methods. tandfonline.comscispace.com In the synthesis of N-substituted pyrrolidinones, microwave-assisted protocols offer a significant advantage for the N-alkylation step. researchgate.netmdpi.com While direct microwave-assisted N-bromomethylation of 2-pyrrolidinone (B116388) is not extensively documented, the principles can be derived from analogous N-alkylation reactions of pyrrolidine (B122466) scaffolds and other nitrogen heterocycles with various alkyl halides. nih.govnih.gov

The synthesis of this compound via microwave-assisted N-alkylation would typically involve the reaction of 2-pyrrolidinone with a bromomethylating agent, such as dibromomethane (B42720), in the presence of a suitable base and solvent. The key advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can overcome the activation energy barrier for the alkylation more efficiently than conventional methods. nih.gov

Research on the microwave-assisted N-alkylation of similar heterocyclic systems provides a framework for this transformation. For instance, the N-alkylation of pyrrolidine-fused chlorins has been successfully achieved under microwave irradiation using various alkyl bromides. nih.gov These reactions are typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or in greener solvents like ethylene (B1197577) glycol, with a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). scispace.comnih.gov The reaction times are remarkably short, often ranging from 5 to 30 minutes, at temperatures between 75 °C and 135 °C. nih.gov

A plausible microwave-assisted protocol for the synthesis of this compound would involve charging a microwave reactor vessel with 2-pyrrolidinone, an excess of dibromomethane (which can also serve as the solvent in some cases), and a base like powdered potassium carbonate. The mixture would then be subjected to microwave irradiation at a controlled temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). The use of a phase-transfer catalyst could also be beneficial in facilitating the reaction between the solid base and the dissolved pyrrolidinone.

The table below outlines representative conditions for microwave-assisted N-alkylation of heterocyclic compounds, which can be extrapolated for the synthesis of this compound.

Table 1: Representative Conditions for Microwave-Assisted N-Alkylation

| Heterocycle | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Pyrrolidine-fused chlorin | Methyl 4-(bromomethyl)benzoate | DIPEA | DMF | 75 | 5 | 47 (overall) | nih.gov |

| Pyrrolidine-fused chlorin | N-(2-bromoethyl)phthalimide | K₂CO₃ | DMF | 75 | 30 | 89 | nih.gov |

| Imidazo[1,2-a]pyrimidin-5(8H)-one | n-Propyl bromide | K₂CO₃ | DMF | 120 | 15 | 96 | nih.gov |

| Aniline derivative | Chloroacetamide | Triethylamine | Acetonitrile | 65-70 | 5-10 | Moderate to Good | mdpi.com |

These examples demonstrate the versatility and efficiency of microwave-assisted N-alkylation. The significant reduction in reaction time from hours to minutes, combined with high yields, makes it a highly attractive methodology for the synthesis of compounds like this compound. mdpi.com

Stereoselective and Enantioselective Synthesis Pathways

The development of stereoselective and enantioselective methods for the synthesis of this compound is of significant interest, as the introduction of chirality can have profound effects on the biological activity of resulting molecules. Such syntheses typically rely on one of two main strategies: the use of a chiral starting material from the "chiral pool" or the application of an asymmetric catalytic method. nih.govdntb.gov.ua

A common and effective approach involves starting with an enantiomerically pure precursor, such as (S)- or (R)-pyroglutamic acid, which is a readily available and versatile chiral synthon. nih.govmdpi.com The synthesis begins with the protection of the carboxylic acid functionality of pyroglutamic acid, followed by the reduction of the amide carbonyl to yield the corresponding chiral pyrrolidine. Alternatively, the carboxylic acid can be transformed into other functional groups. The nitrogen atom of the resulting chiral pyrrolidinone scaffold is then available for the introduction of the bromomethyl group.

For example, (S)-pyroglutamic acid can be converted to (S)-2-pyrrolidinone. Subsequent N-alkylation with dibromomethane, under carefully controlled conditions to avoid racemization, would yield enantiomerically enriched (S)-1-(Bromomethyl)pyrrolidin-2-one. A more controlled approach would involve the N-hydroxymethylation of the chiral pyrrolidinone followed by a bromination step (e.g., using PBr₃ or the Appel reaction), which often proceeds with retention of configuration.

Another major strategy is the asymmetric synthesis of the pyrrolidine ring itself from achiral or prochiral precursors. dntb.gov.uarsc.org This can be achieved through various methods, including:

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can catalyze the enantioselective formation of substituted pyrrolidines from acyclic starting materials. rsc.org For instance, a tandem reaction between an α-aminomethyl alkyl ketone and an α,β-unsaturated aldehyde, catalyzed by a chiral prolinol silyl (B83357) ether, can produce highly functionalized and enantiomerically enriched pyrrolidines. rsc.org

Metal-Catalyzed Reactions: Chiral metal complexes can catalyze asymmetric transformations to build the pyrrolidine ring. Palladium-catalyzed asymmetric carboamination reactions, for example, can generate enantiomerically enriched 2-substituted pyrrolidines from γ-aminoalkenes and aryl or alkenyl bromides. nih.gov While this specific reaction generates a C-substituted pyrrolidine, the principle of using chiral ligands to control stereochemistry is broadly applicable. Brønsted acid-catalyzed intramolecular hydroamination is another powerful method for accessing chiral pyrrolidines. chemrxiv.org

Biocatalysis: Enzymes, such as transaminases, can be used for the asymmetric synthesis of chiral pyrrolidines from prochiral ketones. nih.gov This approach offers high enantioselectivity under mild reaction conditions.

Once the chiral pyrrolidin-2-one ring is synthesized, the final N-bromomethylation step must be performed under conditions that preserve the stereochemical integrity of the molecule.

The table below summarizes key features of different stereoselective approaches that could be adapted for the synthesis of chiral this compound or its precursors.

Table 2: Overview of Stereoselective Synthesis Strategies for Chiral Pyrrolidine Scaffolds

| Strategy | Chiral Source / Catalyst | Precursors | Key Transformation | Typical Outcome | Reference |

| Chiral Pool Synthesis | (S)-Pyroglutamic Acid | (S)-Pyroglutamic Acid | Derivatization of a natural chiral molecule | High enantiopurity | nih.govmdpi.com |

| Organocatalysis | Diphenylprolinol silyl ether | α-Aminomethyl ketones, α,β-Unsaturated aldehydes | Tandem Michael addition-cyclization | High yields, >99% ee | rsc.org |

| Metal Catalysis | Pd / (R)-Siphos-PE | N-Boc-pent-4-enylamine, Aryl bromides | Asymmetric carboamination | Good yields, up to 94% ee | nih.gov |

| Biocatalysis | Transaminase (TA) | ω-Chloroketones | Asymmetric amination and spontaneous cyclization | High yields, >99.5% ee | nih.gov |

These advanced methodologies provide robust pathways to access enantiomerically pure or enriched this compound, a valuable building block for the synthesis of complex chiral molecules. nih.gov

Reactivity Profiles and Mechanistic Investigations of 1 Bromomethyl Pyrrolidin 2 One

Nucleophilic Substitution Reactions and Their Kinetic Aspects

Nucleophilic substitution is a cornerstone of the reactivity of 1-(bromomethyl)pyrrolidin-2-one, where the bromine atom, a good leaving group, is displaced by a nucleophile. The reaction can proceed through different mechanistic pathways, primarily the SN1 and SN2 pathways, with the operative mechanism being highly dependent on the reaction conditions.

Comparative Analysis of SN1 and SN2 Pathways

The competition between SN1 and SN2 pathways in the reactions of this compound is a subject of detailed mechanistic investigation. The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.comvedantu.compatsnap.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. vedantu.comyoutube.com In contrast, the SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. masterorganicchemistry.comvedantu.compatsnap.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.comyoutube.com The rate of an SN1 reaction is primarily dependent only on the concentration of the substrate. vedantu.comyoutube.com

For this compound, being a primary alkyl halide, the SN2 pathway is generally favored due to the relatively low steric hindrance around the electrophilic carbon and the instability of a primary carbocation. masterorganicchemistry.comlibretexts.org However, the adjacent amide functionality can influence the reactivity. The potential for resonance stabilization of an intermediate N-acyliminium ion could provide a viable pathway for an SN1-like mechanism under certain conditions.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [Substrate] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This table presents hypothetical data to illustrate the bimolecular nature of the SN2 reaction, where doubling the concentration of either the substrate or the nucleophile doubles the reaction rate.

Influence of Solvent Polarity and Steric Hindrance on Reaction Rates

The choice of solvent plays a critical role in directing the course of nucleophilic substitution reactions. libretexts.org Polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), are known to favor SN2 reactions. vedantu.comlibretexts.org These solvents can solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive. libretexts.org Conversely, polar protic solvents, like water and alcohols, are adept at stabilizing carbocation intermediates through hydrogen bonding, thus favoring the SN1 pathway. vedantu.comlibretexts.org For this compound, conducting reactions in a polar aprotic solvent would be expected to enhance the rate of an SN2 displacement.

Steric hindrance refers to the spatial arrangement of atoms and groups around the reacting center, which can impede the approach of the nucleophile. youtube.comreddit.com In SN2 reactions, which require a backside attack on the electrophilic carbon, increased steric bulk on either the substrate or the nucleophile will decrease the reaction rate. youtube.com While the bromomethyl group of this compound is not highly hindered, the pyrrolidinone ring itself does present some bulk. However, compared to tertiary alkyl halides, this primary halide is significantly more accessible for an SN2 attack. masterorganicchemistry.com

Table 2: Illustrative Relative Reaction Rates in Different Solvents

| Solvent | Solvent Type | Relative Rate (SN2) |

|---|---|---|

| Methanol | Polar Protic | 1 |

| Acetone | Polar Aprotic | 500 |

| Dimethylformamide (DMF) | Polar Aprotic | 1000 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 2000 |

This table provides illustrative data showing the significant rate enhancement of SN2 reactions when moving from polar protic to polar aprotic solvents.

Radical Transformations and Their Synthetic Utility

Beyond ionic pathways, this compound can also participate in reactions involving radical intermediates. These transformations offer alternative methods for bond formation and functionalization.

Free Radical Reductions and Coupling Reactions

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This is often achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride. The resulting N-acylaminomethyl radical can then be trapped by a hydrogen atom donor to afford the reduced product, 1-methylpyrrolidin-2-one.

Alternatively, this radical intermediate can participate in intermolecular or intramolecular coupling reactions. For instance, it can add to the double bond of an alkene to form a new carbon-carbon bond, leading to more complex molecular architectures. These radical cyclization reactions are powerful tools for the construction of cyclic and polycyclic systems. nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Radical Processes Involving Pyrrolidinones

N-Heterocyclic carbenes (NHCs) are a class of organic catalysts that have shown remarkable versatility in promoting a wide range of chemical transformations, including those involving radical intermediates. rsc.orgresearchgate.net While direct NHC-catalyzed radical reactions involving this compound are not extensively documented, the broader field of NHC catalysis suggests potential applications. NHCs can engage in single-electron transfer (SET) processes to generate radical species from suitable precursors. acs.org It is conceivable that an NHC could interact with this compound or a derivative to initiate a radical cascade, leading to the synthesis of functionalized pyrrolidinone structures. rsc.orgresearchgate.net

Organometallic Reactivity and Carbon-Carbon Bond Formation

The reaction of this compound with organometallic reagents provides a direct route to the formation of new carbon-carbon bonds. pharmacy180.com Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that can readily displace the bromide to form a new C-C bond at the methyl position. pharmacy180.com

Furthermore, this compound can be employed in transition metal-catalyzed cross-coupling reactions. chemistry.coachlibretexts.org For example, in a Suzuki-Miyaura coupling, a palladium catalyst could facilitate the reaction between this compound (or a derived organoborane) and an aryl or vinyl halide, leading to the introduction of new organic fragments. chemistry.coach Similarly, other cross-coupling methodologies, such as Stille or Heck reactions, could potentially be adapted for this substrate, further expanding its synthetic utility. chemistry.coach The formation of an N-acyliminium ion intermediate from this compound can also be a powerful strategy for C-C bond formation with various nucleophiles. researchgate.netscispace.com

Bromo-Lithium Exchange and Subsequent Electrophilic Quenching

The transformation of the carbon-bromine bond in this compound via bromo-lithium exchange represents a powerful method for generating a nucleophilic carbon center. This reaction is typically achieved using organolithium reagents, such as n-butyllithium (n-BuLi), under cryogenic conditions. Current time information in Pasuruan, ID.nih.gov The process involves the exchange of the bromine atom for a lithium atom, converting the electrophilic bromomethyl group into a highly reactive lithiated intermediate. The reaction is generally first order in both the aryl halide and the organolithium reagent. princeton.edu

The synthetic utility of this exchange lies in the subsequent quenching of the generated organolithium species with a wide array of electrophiles. nih.govnih.gov This two-step sequence allows for the introduction of various functional groups at the methyl position of the pyrrolidinone core. For instance, analogous transformations on other heterocyclic systems, such as 3-bromo-2-silyloxyfurans, have been used to prepare alpha-substituted butenolides by quenching with carbon or heteroatom electrophiles. nih.gov A significant challenge in these reactions, particularly with substrates bearing acidic protons, is preventing intermolecular quenching. nih.gov Advanced protocols, such as using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi, have been developed to perform the halogen-metal exchange efficiently even in the presence of acidic protons, such as the N-H of a carbamate, which circumvents issues often seen when using alkyllithium reagents alone. nih.gov

| Reaction | Reagent(s) | Intermediate | Quenching Electrophile (E+) | Product Type |

| Bromo-Lithium Exchange | n-BuLi or t-BuLi | 1-(Lithiomethyl)pyrrolidin-2-one | Aldehydes, Ketones, Esters, CO2, Alkyl halides | 1-(Substituted-methyl)pyrrolidin-2-one |

Considerations for Grignard-Type Reactions with Bromomethyl Systems

The formation of a Grignard reagent from this compound requires the insertion of magnesium metal into the carbon-bromine bond. masterorganicchemistry.com This process would yield the corresponding organomagnesium halide, a potent nucleophile. youtube.com However, several factors complicate this reaction. Grignard reagents are not only strong nucleophiles but also strong bases. masterorganicchemistry.com

The primary consideration is the intramolecular reactivity of the potential Grignard reagent. The electrophilic carbonyl carbon of the pyrrolidinone ring is susceptible to nucleophilic attack. While an intramolecular reaction is less likely due to ring strain, an intermolecular reaction is highly probable, where one newly formed Grignard molecule attacks the carbonyl group of another molecule of the starting material. This would lead to dimerization or polymerization, significantly reducing the yield of the desired Grignard reagent.

Furthermore, Grignard reagents readily react with any acidic protons present in the system. masterorganicchemistry.comchemguide.co.uk Everything must be perfectly dry, as water will protonate the Grignard reagent to form an alkane. chemguide.co.uk The presence of the amide functional group, even though N-substituted, presents potential complexities regarding stability and side reactions under the strongly basic and nucleophilic conditions of Grignard reagent formation.

Intramolecular Cyclization and Rearrangement Pathways

The inherent structure of this compound, featuring both an electrophilic center (the bromomethyl group) and nucleophilic sites (the amide oxygen), makes it a candidate for intramolecular cyclization reactions.

Intramolecular cyclization can lead to the formation of novel bicyclic heterocyclic systems. This can occur through the internal displacement of the bromide by a nucleophile within the molecule. For example, under basic conditions that favor the formation of an enolate at the C3 position of the pyrrolidinone ring, the resulting nucleophile could attack the bromomethyl group. This would result in the formation of a fused cyclopropane-pyrrolidinone system.

Alternatively, the amide oxygen, acting as a nucleophile, could attack the electrophilic carbon of the bromomethyl group. While less common, such a pathway would lead to the formation of a bridged bicyclic system containing an oxazinone-type structure. Studies on similar systems involving halocyclization have shown that such intramolecular reactions can be highly regio- and stereoselective, often favoring the formation of five-membered rings over six-membered ones. biointerfaceresearch.com The cyclization can be mediated by the halogen itself, proceeding through a haliranium ion intermediate which is then captured by an internal nucleophile. biointerfaceresearch.com

Skeletal editing is a modern synthetic strategy that enables the precise rearrangement or substitution of atoms within the core structure of a molecule, offering a powerful tool for structural diversification. nih.govprinceton.edu This approach moves beyond simple peripheral modifications to fundamentally alter the molecular skeleton. princeton.edu

For the pyrrolidinone scaffold, skeletal editing methodologies can be envisioned that use the bromomethyl group as a reactive handle to initiate ring expansion or atom insertion. A notable example of this type of transformation is the direct insertion of a nitrogen atom into pyrrolidine (B122466) rings. nih.gov This method converts the five-membered pyrrolidine into a six-membered tetrahydropyridazine scaffold under mild conditions. nih.gov Applying such a strategy to a this compound derivative could provide access to novel and medicinally relevant heterocyclic frameworks that are otherwise difficult to synthesize. nih.gov This type of skeletal editing provides a versatile platform for expanding the chemical space accessible from simple pyrrolidinone precursors. nih.gov

Advanced Mechanistic Studies and Computational Elucidation

To gain deeper insight into the complex reaction pathways of this compound, advanced computational methods are employed. These studies are critical for understanding the energetics and geometries of transient species like transition states.

Density Functional Theory (DFT) calculations are a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction potential energy surfaces. nih.gov For reactions involving this compound, DFT can be used to model pathways such as nucleophilic substitution or elimination, providing thermodynamic and kinetic data.

A key goal of these calculations is the location and characterization of the transition state (TS). youtube.com A transition state is a first-order saddle point on the potential energy surface, and its successful computation is confirmed by a frequency calculation that yields exactly one imaginary frequency. nih.gov The animation of this imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, transitioning from reactant to product. nih.gov More advanced levels of theory, such as the ωB97X-D4 functional, can provide accurate geometries and energies, especially for polar and charged systems. nih.gov Further analysis, such as calculating Mayer bond orders, can quantify the extent of bond-breaking and bond-forming in the transition state, offering a more complete picture of the reaction mechanism. nih.gov

| Computational Method | Application | Key Output |

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Optimized Geometries (Reactants, Products, TS) |

| Frequency Calculation | Transition State (TS) Verification | Single Imaginary Frequency for a TS nih.gov |

| Intrinsic Reaction Coordinate (IRC) | Pathway Confirmation | Connects TS to Reactants and Products |

| Mayer Bond Order Analysis | Bonding Analysis | Fractional bond orders indicating bond breaking/formation nih.gov |

Reaction Pathway Mapping and Intermediate Identification

Detailed experimental and computational studies focused solely on mapping the reaction pathways and identifying the specific intermediates of this compound are limited. However, based on its structure, the primary mode of reaction is expected to be nucleophilic substitution, primarily following an S_N2 mechanism.

The presence of a bromine atom attached to a methyl group, which is in turn bonded to the nitrogen of the pyrrolidin-2-one ring, designates it as a primary alkyl halide. Such compounds are classic substrates for bimolecular nucleophilic substitution (S_N2) reactions. masterorganicchemistry.com In an S_N2 reaction, a nucleophile attacks the electrophilic carbon atom, and the leaving group (in this case, the bromide ion) departs simultaneously. This process occurs in a single, concerted step. masterorganicchemistry.com

The transition state of an S_N2 reaction involving this compound would feature a pentacoordinate carbon atom, where the nucleophile is forming a new bond and the bromide is breaking its bond. masterorganicchemistry.com The geometry of this transition state is typically trigonal bipyramidal. masterorganicchemistry.com

Table 1: Postulated S_N2 Reaction of this compound with a Generic Nucleophile (Nu⁻)

| Step | Description | Intermediate/Transition State |

| 1 | A nucleophile (Nu⁻) attacks the carbon atom of the bromomethyl group from the side opposite to the bromine atom (backside attack). | A transition state is formed where the C-Br bond is partially broken and the C-Nu bond is partially formed. The carbon atom is sp²-hybridized with p-orbitals overlapping with the incoming nucleophile and the leaving group. |

| 2 | The C-Br bond breaks completely, and the bromide ion (Br⁻) is expelled as the leaving group. A new C-Nu bond is formed, resulting in the substitution product. | The final product, 1-(nucleophilomethyl)pyrrolidin-2-one, is formed with an inversion of configuration if the carbon were chiral (though in this case, it is not). |

It is important to note that while the S_N2 pathway is highly probable, the potential for an S_N1 (unimolecular nucleophilic substitution) mechanism, though less likely for a primary alkyl halide, cannot be entirely ruled out under specific conditions, such as in the presence of a non-nucleophilic, strongly ionizing solvent. libretexts.org An S_N1 reaction would proceed through a carbocation intermediate, where the C-Br bond breaks first, followed by the attack of the nucleophile. libretexts.orgyoutube.com However, primary carbocations are generally unstable, making this pathway less favorable.

The identification of transient intermediates, such as the S_N2 transition state or a potential carbocation in an S_N1 pathway, would necessitate advanced analytical techniques. Methods like cryo-spectroscopy (trapping and analyzing reactions at very low temperatures) or femtosecond spectroscopy could potentially provide insights into the structure and lifetime of these fleeting species. libretexts.org Computational chemistry, employing methods like Density Functional Theory (DFT), would be invaluable in mapping the potential energy surface of the reaction, calculating the activation energies for different pathways, and modeling the structures of transition states and intermediates. researchgate.net

Strategic Applications of 1 Bromomethyl Pyrrolidin 2 One in Complex Molecule Synthesis

As a Key Building Block in Heterocyclic Scaffolding

The pyrrolidinone core of 1-(bromomethyl)pyrrolidin-2-one serves as a foundational element for the construction of more complex heterocyclic systems. The presence of the reactive bromomethyl group facilitates a variety of cyclization and annulation reactions, leading to the formation of diverse and intricate molecular architectures.

Construction of Diverse Fused Pyrrolidinone Architectures

The reactivity of the bromomethyl group in this compound makes it an ideal substrate for intramolecular and intermolecular reactions to form fused ring systems. These reactions often involve the initial N-alkylation of a suitable nucleophile, followed by a subsequent cyclization event. This strategy has been employed to synthesize a variety of fused pyrrolidinone derivatives, which are prevalent motifs in many biologically active compounds. For instance, the development of synthetic routes to 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes highlights the versatility of the pyrrolidinone scaffold in creating complex azaheterocycles. mdpi.com These resulting di- and trisubstituted pyrrolidin-2-ones can be further modified to produce intricate nitrogen-containing polycyclic compounds. mdpi.com

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures and potential for novel biological activities. This compound has proven to be a valuable precursor for the synthesis of spirocyclic pyrrolidinones. A common strategy involves the reaction of this compound with a suitable cyclic ketone or a related precursor. The initial reaction often involves the formation of an intermediate which then undergoes an intramolecular cyclization to form the spirocyclic system.

Recent synthetic strategies have focused on the construction of spiro-pyrrolidine derivatives through various methodologies. nih.gov One notable approach involves the [3+2] cycloaddition reaction between electron-deficient alkenes and in situ generated azomethine ylides, which can be derived from precursors related to the pyrrolidine (B122466) framework. researchgate.net While this method has been successful, achieving stereocontrol during the cycloaddition can be a challenge. researchgate.net Other innovative methods include the use of Morita-Baylis-Hillman carbonates derived from pyrrolidinone, which through organocatalysis, can lead to the formation of spirocyclic architectures. nih.gov These reactions can be precisely controlled to yield different spirocyclic products, demonstrating the versatility of the pyrrolidinone core in constructing complex spiroheterocycles. nih.gov

Role as a Precursor for N-Containing Frameworks Beyond Pyrrolidinones

The utility of this compound extends beyond the synthesis of pyrrolidinone-containing structures. The reactive bromomethyl group allows for its use as a synthon for introducing a nitrogen-containing fragment into a larger molecule, which can then be further transformed into different heterocyclic systems. This approach provides access to a wide array of nitrogenous frameworks that are not directly related to the initial pyrrolidinone structure. The pyrrolidine fragment itself is a key component in numerous alkaloids and is a precursor in the synthesis of tropane (B1204802) alkaloids. mdpi.com

Derivatives of this compound can serve as crucial intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The bromomethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups and the subsequent construction of diverse N-containing frameworks.

Contributions to the Total and Formal Synthesis of Complex Natural Products and Analogs

The pyrrolidine ring is a fundamental structural motif in a vast number of natural products, including a wide range of alkaloids with significant biological activities. mdpi.comrsc.org Consequently, this compound and its derivatives are valuable starting materials and intermediates in the total and formal synthesis of these complex molecules and their analogs. The ability to introduce the pyrrolidinone moiety and subsequently modify it allows for the stereoselective construction of intricate natural product scaffolds.

The synthesis of various pyrrolidine-containing drugs often starts from derivatives of proline, a closely related structure. mdpi.com These syntheses highlight the importance of the pyrrolidinone core as a chiral building block. For instance, the synthesis of drugs like Avanafil and Raclopride involves precursors derived from proline, demonstrating the utility of the pyrrolidine framework in constructing complex pharmaceutical agents. mdpi.com

Development of Novel Reagents and Organocatalysts from N-Functionalized Pyrrolidinones

The pyrrolidine scaffold is a privileged structure in the field of organocatalysis. beilstein-journals.org N-functionalized pyrrolidinones, which can be readily synthesized from this compound, serve as precursors for a new generation of chiral organocatalysts. The ease of modification at the nitrogen atom allows for the fine-tuning of the catalyst's steric and electronic properties, enabling high levels of stereocontrol in a variety of asymmetric transformations.

The development of pyrrolidine-based organocatalysts has been a significant area of research. nih.gov New catalysts have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide, leading to effective organocatalysts for reactions like the Michael addition. beilstein-journals.org These catalysts often feature a bulky substituent at the C2 position of the pyrrolidine ring, which is crucial for achieving high enantioselectivity. beilstein-journals.org The synthesis of these catalysts often involves multiple steps, including N-deprotection and reprotection, showcasing the chemical manipulations possible with the pyrrolidinone framework. beilstein-journals.org Furthermore, dipeptide-like and tripeptide-like organocatalysts incorporating the proline structure have been developed and successfully applied in asymmetric aldol (B89426) reactions. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Research Purposes

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multi-dimensional NMR spectroscopy are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the three-dimensional structure of molecules in solution.

Two-dimensional NMR experiments are crucial for establishing the complete bonding framework and relative stereochemistry of 1-(bromomethyl)pyrrolidin-2-one.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. princeton.edu For this compound, COSY spectra would show correlations between the protons of the bromomethyl group and the adjacent protons on the pyrrolidinone ring, as well as among the protons within the ring itself, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. princeton.edu This is essential for assigning the ¹³C signals based on their attached, and usually more easily assigned, protons. For instance, the signal for the bromomethyl carbon would show a direct correlation to the bromomethyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. princeton.edu This technique is invaluable for identifying quaternary carbons (like the carbonyl carbon in the pyrrolidinone ring) and for piecing together different fragments of the molecule. Correlations would be expected between the bromomethyl protons and the carbonyl carbon, as well as with other carbons in the pyrrolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. princeton.edu This is particularly useful for determining stereochemistry. For substituted pyrrolidinone rings, NOESY can help establish the relative orientation of substituents. researchgate.net

A combination of these 2D NMR techniques allows for a full and unambiguous assignment of all ¹H and ¹³C chemical shifts, providing a detailed picture of the molecule's structure in solution. researchgate.netresearchgate.net

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H – ¹H (2-3 bonds) | Shows which protons are coupled to each other, establishing the spin systems within the pyrrolidinone ring and the bromomethyl group. |

| HSQC | ¹H – ¹³C (1 bond) | Directly links each proton to the carbon it is attached to, allowing for definitive carbon signal assignment. |

| HMBC | ¹H – ¹³C (2-4 bonds) | Reveals long-range connectivity, crucial for linking the bromomethyl group to the pyrrolidinone ring and identifying the carbonyl carbon. youtube.com |

| NOESY | ¹H – ¹H (through space) | Provides information about the spatial proximity of protons, which is key to determining the molecule's conformation and stereochemistry. princeton.eduresearchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. wikipedia.org

For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

C=O (carbonyl) stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹, characteristic of the amide carbonyl group in the five-membered lactam ring.

C-N stretch: This vibration would appear in the fingerprint region of the spectrum.

C-H stretches: Aliphatic C-H stretching vibrations from the pyrrolidinone ring and the bromomethyl group would be observed around 2850-3000 cm⁻¹.

C-Br stretch: The carbon-bromine stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| C=O (Amide) | 1650 - 1700 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C-N | Fingerprint Region | Stretching |

| C-Br | 500 - 600 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₅H₈BrNO), the monoisotopic mass is 176.97893 Da. uni.lu

The presence of a bromine atom is readily identifiable in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. chemguide.co.uk This results in a characteristic M+2 peak that is nearly equal in intensity to the molecular ion peak (M+). chemguide.co.uk

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecular ion. chemguide.co.uk The fragmentation pattern provides valuable structural information. libretexts.orglibretexts.org For this compound, expected fragmentation pathways could include:

Loss of the bromine atom (M - Br) to give a fragment at m/z 98.

Cleavage of the bromomethyl group (M - CH₂Br).

Fragmentation of the pyrrolidinone ring, for instance, through the loss of carbon monoxide (CO). chemguide.co.uk

Analysis of these fragments helps to confirm the proposed structure. miamioh.edu

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) | Notes |

| [M]⁺ | C₅H₈⁷⁹BrNO | 176.9789 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | C₅H₈⁸¹BrNO | 178.9769 | Molecular ion with ⁸¹Br, approximately equal in intensity to the M⁺ peak. chemguide.co.uk |

| [M-Br]⁺ | C₅H₈NO | 98.0600 | Fragment resulting from the loss of a bromine atom. |

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. fu-berlin.de For chiral molecules like (4R)-4-(bromomethyl)pyrrolidin-2-one or (4S)-4-(bromomethyl)pyrrolidin-2-one, single-crystal X-ray diffraction can be used to determine the absolute stereochemistry. researchgate.net

While a specific crystal structure for this compound was not found in the search results, the technique has been widely applied to related heterocyclic compounds and brominated organic molecules. nih.govnih.govjyu.firesearchgate.net Such an analysis would reveal the puckering of the pyrrolidinone ring, the orientation of the bromomethyl group relative to the ring, and the intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the crystal packing. nih.govnih.govmdpi.com

Advanced Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique couples the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. An HPLC-MS method could be developed to separate the target compound from starting materials, byproducts, and impurities, with the mass spectrometer confirming the identity of each peak. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov While the thermal stability of this compound would need to be considered, GC-MS could potentially be used for its analysis. The gas chromatograph would separate volatile components of a sample, and the mass spectrometer would provide a mass spectrum for each, aiding in their identification. Predicted GC-MS data is available for related pyrrolidinone structures. hmdb.cahmdb.ca

These hyphenated chromatographic techniques are indispensable in synthetic chemistry for ensuring the purity of the final product and for optimizing reaction conditions by providing a detailed analysis of the reaction mixture over time.

Electroanalytical Methods for Investigating Electrochemical Behavior and Transformations (e.g., Cyclic Voltammetry for related N-brominated lactams)

Electroanalytical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties and transformation pathways of chemical compounds. researchgate.net While specific CV data for this compound is not extensively detailed in the provided literature, the electrochemical behavior of closely related N-brominated lactams, such as 1-bromopyrrolidin-2,5-dione (more commonly known as N-Bromosuccinimide or NBS), has been studied and offers valuable insights. researchgate.net

Cyclic voltammetry involves linearly varying the potential applied to a working electrode and measuring the resulting current. researchgate.net This method can reveal information about the reduction and oxidation potentials of a substance and the stability of the resulting species. researchgate.net

In aqueous solutions, the electrochemical reduction of N-Bromosuccinimide at a platinum electrode has been investigated. researchgate.net A typical cyclic voltammogram shows a primary reduction peak associated with the cleavage of the N-Br bond. researchgate.net This process is proposed to occur via a one-electron step to yield a succinimidyl radical. researchgate.net The electrochemical characteristics for the first reduction peak of N-Bromosuccinimide in an aqueous potassium nitrate (B79036) solution are summarized below. researchgate.net

| Parameter | Value | Conditions |

|---|---|---|

| First Reduction Peak (Ep) | ~ -0.100 V | vs. Ag/AgCl, Cl- in 1 M KNO3 (aq) |

| Working Electrode | Platinum | |

| Scan Rate | 20 mV/s |

This table presents the electrochemical characteristics for the reduction of 1-bromopyrrolidin-2,5-dione (N-Bromosuccinimide), a related N-brominated lactam. Data sourced from a study using a platinum electrode in an aqueous potassium nitrate solution. researchgate.net

The study of other N-haloamines, such as 1-chloro- and 1-bromo-2,2,6,6-tetramethylpiperidines, further shows that electrochemical oxidation can lead to the formation of relatively stable radical-cations, which can be detected by cyclic voltammetry and other spectroscopic methods like ESR spectroscopy. researchgate.net The ultimate products of the electrochemical oxidation of these haloamines are stable nitroxyl (B88944) radicals. researchgate.net This suggests that the pyrrolidinone ring in this compound could potentially undergo similar electrochemical transformations, leading to radical species.

Investigation of Relevant Optical Properties (e.g., UV-Vis absorption, fluorescence if induced by transformation)

The optical properties of this compound can be understood by examining its parent structure, N-methyl-2-pyrrolidone (NMP). nist.govresearchgate.netnih.gov Spectroscopic analysis using UV-Visible (UV-Vis) absorption and fluorescence provides critical information on the molecule's electronic transitions.

Unmodified NMP, the parent compound to this compound, primarily exhibits optical transitions in the ultraviolet (UV) region of the spectrum. nih.gov The main absorption feature for the pure compound is found at approximately 180 nm. nih.gov The basic pyrrolidine (B122466) structure also absorbs in the UV range. nist.gov

Interestingly, transformations of NMP, such as through sonochemical degradation, can induce significant changes in its optical properties, including the emergence of photoluminescence (PL). researchgate.netnih.gov Studies have shown that aged or degraded NMP develops absorbance below 450 nm. researchgate.netnih.gov This degradation gives rise to strong, visible blue-green photoluminescence when illuminated, for instance, with a 405 nm laser. researchgate.netnih.gov Theoretical calculations suggest that degradation can lead to the formation of species with a strong PL transition in the visible spectrum at around 470 nm. nih.gov This phenomenon is crucial as it indicates that while this compound itself may not be fluorescent, its transformation or degradation products could be.

| Compound/State | Property | Wavelength/Range | Notes |

|---|---|---|---|

| Unmodified N-methyl-2-pyrrolidone (NMP) | UV Absorption | ~180 nm | Primary absorption of the pure solvent. nih.gov |

| Degraded N-methyl-2-pyrrolidone (NMP) | UV-Vis Absorption | Below 450 nm | Absorbance increases with degradation. researchgate.netnih.gov |

| Photoluminescence (PL) | ~470 nm (Visible) | Emerges upon transformation/degradation. nih.gov |

This table summarizes the key optical properties of N-methyl-2-pyrrolidone (NMP), the parent structure of this compound, highlighting the changes that occur upon transformation. researchgate.netnih.gov

Computational and Theoretical Investigations of 1 Bromomethyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical reactivity of molecules. These methods provide insights into molecular orbitals, charge distribution, and the energetics of chemical reactions.

Density Functional Theory (DFT) Studies on Energetics and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate the energies of different molecular states and to map the potential energy surfaces of chemical reactions, including the identification of transition states.

For substituted pyrrolidinones, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G*, are utilized to determine key electronic properties. arabjchem.org These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. arabjchem.org For instance, in a study on various 1-substituted pyrrolidin-2-ones, these calculations were performed to understand their electronic behavior. arabjchem.org

The following table illustrates the type of data obtained from DFT calculations on related pyrrolidinone derivatives:

| Compound | E(HOMO) (a.u.) | E(LUMO) (a.u.) | Energy Gap (a.u.) |

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -0.231 | 0.045 | 0.276 |

| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP) | -0.264 | 0.048 | 0.312 |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -0.236 | 0.016 | 0.252 |

Data sourced from a study on substituted pyrrolidinones and their electronic properties. arabjchem.org

Furthermore, DFT is instrumental in studying reaction mechanisms by locating transition state structures and calculating activation energies. For reactions involving bromoalkanes, DFT can elucidate the pathways of nucleophilic substitution, which is a probable reaction for 1-(bromomethyl)pyrrolidin-2-one.

Ab Initio Methods for Spectroscopic Parameter Prediction and Validation

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are powerful tools for predicting spectroscopic parameters. These methods can be used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For example, ab initio calculations at the MP2(full)/6-311+G(d,p) level have been used to determine the structural parameters and vibrational frequencies of similar halogenated organic molecules. uni.lu The calculated frequencies, after appropriate scaling, generally show good agreement with experimental spectra, aiding in the assignment of vibrational modes. uni.lu Such calculations for this compound would be invaluable for interpreting its experimental IR and Raman spectra.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of conformational changes and the influence of the solvent environment on molecular behavior over time.

Studies on pyrrolidin-2-one derivatives have employed MD simulations to investigate their interactions with biological macromolecules and to understand their binding stability. nih.govresearchgate.net For example, 100 ns MD simulations have been used to study the stability of complexes formed between pyrrolidin-2-one derivatives and acetylcholinesterase. nih.govresearchgate.net These simulations provide insights into the dynamic behavior of the ligand within the binding site and the nature of the intermolecular interactions.

The conformational landscape of the pyrrolidine (B122466) ring is known to be influenced by its substituents. nih.gov The ring can adopt different puckered conformations, such as the envelope and twisted forms. MD simulations can be used to explore the conformational space of this compound in different solvents, revealing the most stable conformers and the energy barriers between them. The choice of solvent in these simulations is crucial, as intermolecular interactions between the solute and solvent molecules can significantly alter the conformational preferences. researchgate.net

In Silico Modeling and Cheminformatics for Rational Design of Related Chemical Entities

In silico modeling and cheminformatics are essential components of modern drug discovery and materials science. These approaches use computational methods to predict the properties of chemical compounds and to design new molecules with desired activities.

For pyrrolidin-2-one derivatives, in silico techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied. nih.govnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a target, while QSAR models correlate the chemical structure of compounds with their biological activity.

In one study, docking experiments were used to explore the binding modes of new 2-pyrrolidinone (B116388) derivatives in the active site of the LOX enzyme. nih.gov Such studies provide a basis for the rational design of more potent inhibitors. Similarly, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, a key part of cheminformatics, are used to assess the drug-likeness of newly designed compounds. nih.gov

Stereochemical Prediction and Chiral Induction Modeling

The stereochemistry of a molecule is crucial for its biological activity. Computational methods can be used to predict the stereochemical outcome of reactions and to model the interactions of chiral molecules. The pyrrolidine ring in this compound can be substituted to create stereocenters, leading to different enantiomers and diastereomers.

The stereoselective synthesis of substituted pyrrolidines is an active area of research, and computational modeling can play a role in understanding the mechanisms of chiral induction. acs.org For instance, in the [3+2] cycloaddition reactions to form densely substituted pyrrolidines, computational methods can be used to study the transition states and rationalize the observed diastereoselectivity. acs.org Such models would be applicable to reactions designed to synthesize specific stereoisomers of derivatives of this compound.

Future Research Directions and Emerging Paradigms

Development of Highly Atom-Economical and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, with a strong emphasis on maximizing atom economy and minimizing environmental impact. wikipedia.org Future research on 1-(bromomethyl)pyrrolidin-2-one will likely prioritize the development of synthetic methods that are both highly efficient and environmentally benign.

Current synthetic approaches often rely on traditional halogenation and N-alkylation techniques that may involve hazardous reagents and generate significant waste. Emerging research in the broader field of lactam and amide synthesis points towards more sustainable alternatives. For instance, the use of greener solvents, such as N-butylpyrrolidinone, which is a less toxic alternative to the reprotoxic N-methylpyrrolidinone (NMP), is a promising avenue. rsc.org Additionally, catalyst-free and solvent-free reaction conditions, often facilitated by microwave irradiation, have shown success in the N-alkylation of amides and lactams, offering a path to reduced energy consumption and waste. mdpi.com

The development of catalytic systems that promote atom economy will be a key focus. This includes the use of reusable solid catalysts and exploring reactions that proceed with minimal byproducts. wordpress.com For example, ultrasound-promoted one-pot multicomponent synthesis of pyrrolidinone derivatives using citric acid as a green catalyst in an ethanol (B145695) solvent has been reported, showcasing a cleaner reaction profile and easier work-up. rsc.orgrsc.org The application of such methodologies to the synthesis of this compound could significantly improve its environmental footprint.

| Synthesis Approach | Key Features | Potential Application to this compound |

| Green Solvents | Utilization of non-toxic, biodegradable solvents. | Replacing traditional solvents like DMF or NMP with greener alternatives such as N-butylpyrrolidinone in the synthesis and subsequent reactions of the title compound. rsc.org |

| Microwave-Assisted Synthesis | Rapid, solvent-free, and often catalyst-free reactions. | Development of a microwave-assisted protocol for the bromination of a suitable precursor or for the N-alkylation step, potentially reducing reaction times and energy usage. mdpi.com |

| Multicomponent Reactions | One-pot synthesis of complex molecules from simple starting materials. | Designing a convergent synthesis where the pyrrolidinone ring and the bromomethyl group are installed in a single, highly efficient step. rsc.orgrsc.org |

| Heterogeneous Catalysis | Use of recyclable solid catalysts. | Employing solid-supported reagents for the bromination or N-alkylation steps to simplify purification and reduce waste. wordpress.com |

Exploration of Undiscovered and Underutilized Reactivity Modes of the Bromomethyl Group

The bromomethyl group in this compound is a key functional handle, primarily utilized for nucleophilic substitution reactions. However, its full reactive potential may be underexplored. Future investigations will likely delve into novel reactivity modes, expanding the synthetic utility of this compound.

The reactivity of α-halocarbonyl compounds, a class to which this compound belongs, is known to be influenced by the adjacent carbonyl group. This can lead to enhanced reactivity in S_N2 reactions compared to simple alkyl halides. nih.govjove.comjove.comyoutube.com However, the interplay of the lactam ring and the bromomethyl group could give rise to unique reactivity patterns that have yet to be fully characterized.

Future research could explore:

Radical-mediated reactions: Investigating the participation of the bromomethyl group in radical cyclizations, additions, and cross-coupling reactions.

Transition-metal catalyzed cross-coupling reactions: While nucleophilic substitution is common, the use of this compound in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings is less explored and could open up new avenues for creating complex molecules.

Reactions with non-traditional nucleophiles: Exploring reactions with a wider range of soft and hard nucleophiles to synthesize novel derivatives.

Favorskii-type rearrangements: Investigating the possibility of inducing rearrangements under specific basic conditions, a known reaction pathway for α-haloketones. nih.gov

Understanding the subtle factors that govern the reactivity, such as the influence of the lactam ring on the stability of transition states and intermediates, will be crucial for unlocking the full potential of this versatile building block. nih.govacs.org

Integration with Automated Synthesis and Flow Chemistry Platforms for Scalable Production

The pharmaceutical and fine chemical industries are increasingly adopting automated synthesis and flow chemistry to improve efficiency, safety, and scalability. enantia.comnih.govresearchgate.netrsc.org The integration of this compound into these platforms represents a significant area for future research and development.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis and use of this compound. enantia.comnih.gov These include:

Enhanced safety: The small reactor volumes in flow systems allow for the safe handling of potentially hazardous reagents and intermediates. enantia.com

Precise process control: Flow reactors enable tight control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. rsc.org

Scalability: Scaling up production in a flow system is often a matter of running the system for a longer duration or "numbering up" by using multiple reactors in parallel, which can be more straightforward than scaling up batch processes. enantia.com

Telescoping reactions: Multiple reaction steps can be linked together in a continuous flow sequence, eliminating the need for isolation and purification of intermediates, thereby saving time and resources. nih.gov

Automated platforms can be used to rapidly screen and optimize reaction conditions for the synthesis of this compound and its derivatives, accelerating the discovery of new applications. rsc.org The development of robust and reliable flow chemistry protocols for this compound will be a key enabler for its wider adoption in industrial settings.

Advanced Mechanistic Elucidation through In Situ Spectroscopy and Real-Time Monitoring

A deep understanding of reaction mechanisms is fundamental to optimizing chemical processes and discovering new reactivity. Future research will leverage advanced analytical techniques to gain unprecedented insights into the reactions of this compound.

In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of reacting species without the need for sampling and quenching. nih.govacs.orgresearchgate.netspiedigitallibrary.orgmdpi.comrsc.org This provides a dynamic picture of the reaction as it unfolds, enabling the identification of transient intermediates and the determination of reaction kinetics.

For the N-alkylation reactions involving this compound, in situ FTIR could be used to track the consumption of the nucleophile and the formation of the product in real-time. nih.govmdpi.com This data can be used to build detailed kinetic models and to understand the influence of various reaction parameters on the reaction rate and mechanism. acs.org Similarly, real-time high-performance liquid chromatography-mass spectrometry (HPLC-MS) can provide quantitative data on the concentrations of reactants, intermediates, and products throughout the course of a reaction. researchgate.netrsc.orgshimadzu.com

| Analytical Technique | Information Gained | Relevance to this compound |

| In Situ FTIR Spectroscopy | Real-time monitoring of functional group changes, identification of intermediates. | Elucidation of the mechanism of nucleophilic substitution at the bromomethyl group, optimization of reaction conditions. nih.govresearchgate.netmdpi.com |

| FlowNMR Spectroscopy | Quantitative analysis of reaction components in a flowing stream. | Kinetic studies of reactions in flow chemistry setups, providing detailed mechanistic insights. rsc.org |

| Real-Time HPLC-MS | Unattended sampling and immediate quantification of reaction components. | Facile reaction progress analysis, mechanistic studies, and process analytical technology (PAT) for reaction monitoring. researchgate.netrsc.org |

| Direct Analysis in Real Time (DART) Mass Spectrometry | Direct and quantitative monitoring of heterogeneous reactions. | Mechanistic studies of reactions under heterogeneous conditions, overcoming challenges of conventional analytical methods. nih.gov |

Application as a Precursor in the Development of Chemical Biology Probes and Tools

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry and chemical biology, appearing in numerous biologically active compounds. nih.gov this compound, with its reactive handle, is an ideal precursor for the synthesis of novel chemical biology probes and tools.

Future research in this area will likely focus on:

Synthesis of targeted probes: The bromomethyl group can be used to attach the pyrrolidinone core to various targeting moieties, such as ligands for specific proteins or receptors. These probes can then be used to study biological processes in vitro and in vivo.

Development of PET imaging agents: The incorporation of positron-emitting radionuclides, such as fluorine-18 (B77423) or carbon-11, into molecules derived from this compound could lead to the development of new positron emission tomography (PET) tracers for diagnosing and monitoring diseases like cancer and neurological disorders. nih.govnih.govmdpi.com

Creation of fluorescent probes: By conjugating the pyrrolidinone moiety to a fluorophore, researchers can create probes for fluorescence microscopy and other bioimaging applications.

Design of affinity-based probes: The reactive bromomethyl group can be used to create probes that covalently label their biological targets, facilitating target identification and validation.

The versatility of the pyrrolidinone scaffold, combined with the reactivity of the bromomethyl group, makes this compound a powerful starting point for the development of a wide range of sophisticated tools for exploring biological systems.

Design and Synthesis of this compound Analogues for Advanced Materials Precursors

The unique structural and electronic properties of the pyrrolidinone ring make it an attractive building block for the creation of advanced materials. acs.org this compound and its analogues can serve as versatile precursors for the synthesis of functional polymers, metal-organic frameworks (MOFs), and other novel materials.

Future research directions in this domain include:

Polymer synthesis: The bromomethyl group can act as an initiation site for polymerization or as a point of attachment for incorporating the pyrrolidinone moiety into polymer backbones or as a side chain. This could lead to the development of new polymers with tailored properties, such as enhanced thermal stability, specific solubility characteristics, or biological activity. For instance, pyrrolidine-functionalized polymers have shown promise as gene vectors. nih.gov

Functionalization of surfaces and nanoparticles: The reactive nature of this compound makes it suitable for grafting onto surfaces and nanoparticles, thereby modifying their properties for applications in areas such as catalysis, sensing, and drug delivery.

Synthesis of MOF and COF linkers: Analogues of this compound could be designed to serve as organic linkers in the construction of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). rsc.org The pyrrolidinone unit could impart specific functionalities to these porous materials, such as catalytic activity or selective binding capabilities.

Development of liquid crystals and other functional materials: The dipolar nature of the pyrrolidinone ring could be exploited in the design of new liquid crystalline materials or other functional organic materials with interesting electronic or optical properties.

The ability to synthesize a wide range of analogues of this compound with different substituents on the pyrrolidinone ring will be key to tuning the properties of the resulting materials for specific applications. acs.org

Q & A

Q. What are the optimal synthetic routes for 1-(Bromomethyl)pyrrolidin-2-one, and how do reaction parameters affect yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, bromination of pyrrolidin-2-one derivatives using bromomethylating agents (e.g., NBS or dibromomethane) under controlled conditions. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve bromomethylation efficiency .

Comparative studies of iodobenzene vs. bromobenzene derivatives show higher yields (~85%) with iodobenzene due to better leaving-group ability .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., δ ~3.5–4.0 ppm for -CHBr protons) .

- HPLC/MS : Ensures purity (>95%) and verifies molecular weight (MW: 192.05 g/mol) .

- Elemental Analysis : Validates empirical formula (CHBrNO) .

Q. How should researchers handle safety and toxicity concerns during experimentation?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile brominated intermediates.